L-Phenylalanyl-L-methioninamide
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Overview
Description
L-Phenylalanyl-L-methioninamide is a dipeptide composed of the amino acids L-phenylalanine and L-methionine It is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-methioninamide can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of L-phenylalanine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated L-phenylalanine is then coupled with the amino group of L-methionine, forming a peptide bond.
Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino or carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the specific functional groups involved.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide bonds.
Substitution: Substituted amino or carboxyl derivatives.
Scientific Research Applications
L-Phenylalanyl-L-methioninamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: It is studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a building block for the synthesis of more complex peptides.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine residue can interact with aromatic amino acids in proteins, while the methionine residue can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues.
L-Methionyl-L-phenylalanine: A dipeptide with the order of amino acids reversed.
L-Phenylalanyl-L-alanine: A dipeptide with alanine instead of methionine.
Uniqueness
L-Phenylalanyl-L-methioninamide is unique due to the presence of both phenylalanine and methionine residues, which confer distinct chemical and biological properties
Properties
CAS No. |
64563-22-0 |
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Molecular Formula |
C14H21N3O2S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C14H21N3O2S/c1-20-8-7-12(13(16)18)17-14(19)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H2,16,18)(H,17,19)/t11-,12-/m0/s1 |
InChI Key |
MBNJPHPFGXSSTO-RYUDHWBXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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